4-Morpholino-2-butynoic acid

GABA transaminase inhibition neurochemistry enzyme selectivity

Researchers investigating GABAergic enzyme inhibition require a structurally matched negative control to validate target specificity. 4-Morpholino-2-butynoic acid (CAS 38346-95-1) is completely inactive against both GABA transaminase (GABA-T) and glutamic acid decarboxylase (GAD), making it the ideal reference for studies with active tetrolic acid analogues. • Structurally matched to 4-aminotetrolic acid; no GABA-T/GAD inhibition • Serves as selectivity panel reference to rule out scaffold-based artifacts • ≥95% purity ensures reliable coupling reactions and library synthesis Available for immediate global shipping; standard lead time confirmed at order.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 38346-95-1
Cat. No. B8012572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-2-butynoic acid
CAS38346-95-1
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1COCCN1CC#CC(=O)O
InChIInChI=1S/C8H11NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h3-7H2,(H,10,11)
InChIKeyZISHHSWJMOOXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholino-2-butynoic Acid Identity & Structural Class


4-Morpholino-2-butynoic acid (CAS 38346-95-1, MFCD18968983), also known as 4-Morpholinobut-2-ynoic acid or 4-Morpholinotetrolic acid, is an acetylenic carboxylic acid derivative with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol [1]. The compound is classified as a substituted tetrolic acid, featuring a morpholine ring connected to a but-2-ynoic acid backbone via a methylene linker. It is structurally related to a series of acetylenic analogues of gamma-aminobutyric acid (GABA) that have been systematically studied for their activity on GABA-metabolizing enzymes [2].

1
GABAergic enzyme negative-control studies. Structurally matched to active acetylenic GABA analogues.
2
Selectivity profiling scaffold. Functionally silent at GABA-T and GAD under reported conditions.
3
Synthetic building block. Acetylenic acid and morpholine handle for kinase inhibitor intermediates.

4-Morpholino-2-butynoic Acid Structural Specificity


Within the substituted tetrolic acid series—including the 4-amino, 4-piperidino, 4-piperazino, and 4-pyrrolidino analogues—the nature of the amine substituent fundamentally dictates biological activity. In vitro enzymatic data demonstrate that only 4-aminotetrolic acid acts as a competitive inhibitor of GABA transaminase (GABA-T), while 4-morpholino-2-butynoic acid and its other N-substituted counterparts are completely inactive against GABA-T and glutamic acid decarboxylase (GAD) under identical assay conditions [1]. Consequently, interchange of the morpholino moiety with a primary amine or alternative heterocycle yields a functionally non-equivalent compound for any study targeting GABAergic enzymes.

Amine substituent controls enzyme interaction
Only the 4-amino analogue inhibits GABA transaminase (GABA-T). Morpholino, piperidino, piperazino and pyrrolidino derivatives are completely inactive under identical assay conditions, making them non-equivalent for GABAergic enzyme studies.
Purity grade shifts impurity burden ~60%
A ≥98% purity grade reduces the impurity ceiling from ≤5% to ≤2% relative to the standard 95% grade, a difference that may confound sensitive SAR or enzyme assay results if overlooked.

Comparative Activity Evidence


GABA-T Inhibition: Morpholino Derivative Inactivity

In a systematic study of acetylenic GABA analogues, 4-morpholino-2-butynoic acid (4-morpholinotetrolic acid) failed to inhibit GABA transaminase (GABA-T) activity in extracts of rat cerebral mitochondria at concentrations where the 4-amino analogue exhibited clear competitive inhibition. 4-Aminotetrolic acid showed linear competitive inhibition of GABA-T with an estimated dissociation constant (Ki) of approximately 1 mM for the pyridoxal form of the enzyme [1]. In contrast, under the same experimental conditions, the 4-morpholino derivative and the other N-substituted tetrolic acids (4-piperidino, 4-piperazino, 4-pyrrolidino) produced no measurable inhibition of GABA-T activity [1]. Furthermore, none of the substituted tetrolic acids, including the 4-morpholino compound, inhibited L-glutamic acid decarboxylase (GAD) activity in rat cerebral cortex or E. coli extracts [1].

GABA-T inhibition
Head-to-head comparison
No inhibition detected vs Ki ≈ 1 mM for 4-amino analogue
Supports negative-control fit for GABA-T studies
Rat cerebral mitochondrial extract assay
GABA transaminase inhibition neurochemistry enzyme selectivity

GAD Inhibition: No Activity Across Tetrolic Series

The same 1972 investigation also evaluated the inhibitory potential of the tetrolic acid series against L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. None of the tested compounds, including 4-morpholino-2-butynoic acid, inhibited GAD activity in extracts of rat cerebral cortex or Escherichia coli [1]. This stands in contrast to the differential GABA-T inhibition observed with 4-aminotetrolic acid, highlighting a consistent lack of GAD engagement across the series.

GAD inhibition
Head-to-head comparison
No inhibition detected across entire tetrolic acid series
Confirms lack of GABA synthesis interference
Rat cortex and E. coli extract assays
glutamic acid decarboxylase GABA synthesis enzyme selectivity

Purity Specifications for Sourcing

Commercially, 4-Morpholino-2-butynoic acid is available in multiple purity grades that impact experimental reproducibility. Independent supplier data indicate a standard purity of ≥95% , whereas specialized vendors offer products certified at 98% purity . Although a 3% purity difference may appear modest, it represents a ~60% reduction in total impurity burden (from ≤5% to ≤2%) and can be critical for structure-activity relationship (SAR) studies and enzymatic assays where unidentified impurities may confound results.

Purity specification
Data to verify
≥98% vs ≥95% standard grade (≤2% vs ≤5% impurity ceiling)
Higher grade reduces impurity-driven assay noise
Supplier QC specification; independent verification recommended
chemical procurement purity specification reagent grade

4-Morpholino-2-butynoic Acid Validated Applications


Negative Control for GABAergic Enzyme Studies

Based on the evidence in Section 3 that 4-morpholino-2-butynoic acid shows no inhibition of GABA transaminase or glutamic acid decarboxylase [1], this compound is ideally suited as a structurally matched negative control for experiments investigating the GABAergic activity of 4-aminotetrolic acid (Ki ≈ 1 mM for GABA-T) and related active analogues. Its use allows researchers to attribute observed enzyme inhibition specifically to the primary amine functionality rather than the tetrolic acid backbone.

Selectivity Profiling for GABA-T/GAD Inhibitors

The confirmed inactivity of 4-morpholino-2-butynoic acid against both GABA-T and GAD [1] supports its deployment as a reference compound in selectivity panels. New chemical entities can be benchmarked against this compound to verify that inhibitory activity is not a non-specific property of the tetrolic acid scaffold, thereby strengthening target engagement claims.

Building Block for Kinase Inhibitor Synthesis

The acetylenic carboxylic acid and morpholine functionalities make 4-morpholino-2-butynoic acid a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors [1]. Procurement of the 98% purity grade ensures minimal interference from side products during amide coupling, click chemistry, or Sonogashira reactions, enhancing downstream compound library quality. The compound is utilized as a key intermediate in the development of kinase inhibitors and other therapeutic agents [1].

Application
Selection Property
Validation Focus
Negative-control for GABAergic enzyme studies
Confirmed GABA-T/GAD inactivity
Attribution of inhibition to amine functionality, not tetrolic acid backbone
Selectivity panel reference compound
Structurally matched silent scaffold
Target engagement verification for new chemical entities
Building block for kinase inhibitor synthesis
Acetylenic acid and morpholine handles
Coupling efficiency and intermediate purity; ≥98% grade recommended

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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